molecular formula C25H23ClN2O2 B1662508 Talnetant hydrochloride CAS No. 204519-66-4

Talnetant hydrochloride

Katalognummer B1662508
CAS-Nummer: 204519-66-4
Molekulargewicht: 418.9 g/mol
InChI-Schlüssel: BHCSUEHQURQVLD-BDQAORGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

Talnetant hydrochloride is a selective, competitive, brain-permeable NK3 receptor antagonist with a Ki of 1.4 nM in hNK-3-CHO cells . It is 100-fold more selective for hNK-3 relative to the hNK-2 receptor and has no affinity for hNK-1 .


Physical And Chemical Properties Analysis

Talnetant hydrochloride is a selective NK3 receptor antagonist that acts in hNK-3-CHO cells . It is 100 times more selective for the hNK-3 receptor than the hNK-2 receptor and has no affinity for hNK-1 at a concentration of 100 μM .

Wissenschaftliche Forschungsanwendungen

Potential Treatment for Various Disorders

Talnetant hydrochloride, known as Talnetant (SB-223412), is being explored for the treatment of several disorders. As a selective and orally active NK3 antagonist, it has potential applications in treating urinary incontinence, irritable bowel syndrome, and schizophrenia. Completed phase II trials by November 2004 indicate its progression in clinical research (Evangelista, 2005).

CNS Effects in Schizophrenia Treatment

A study on the CNS effects of talnetant in healthy volunteers compared its effects to haloperidol and placebo. Talnetant demonstrated slightly stimulatory effects, unlike the predominantly CNS-depressant effects of haloperidol. This suggests talnetant's potential in treating schizophrenia, although further research is needed to establish the dose sufficiency and class-specific effects for NK3 antagonists (Liem-Moolenaar et al., 2010).

Effects on Rectal Sensory Function

Research involving talnetant's impact on rectal sensory function and compliance in healthy individuals showed no significant effect at the tested doses. This study contributes to understanding the role of NK3 receptors in visceral hypersensitivity, relevant to conditions like irritable bowel syndrome (Houghton et al., 2007).

Potential Role in Treating Cough

A study assessing the effect of talnetant on cough reflex sensitivity to citric acid in healthy individuals found no significant impact. This suggests that NK3 receptors may not play a substantial role in the human cough reflex or that talnetant's role might be limited to the central nervous system (Khalid et al., 2010).

Modulation of Monoaminergic Neurotransmission in Schizophrenia

Talnetant's ability to modulate monoaminergic neurotransmission in cortical and subcortical brain structures supports its potential utility in treating schizophrenia. Studies indicate that it might ameliorate the symptomatology of schizophrenia due to its influence on dopaminergic and noradrenergic neurotransmission (Dawson et al., 2008).

ConclusionTalnetant hydrochloride shows promise in the treatment of a variety of disorders, including urinary incontinence, irritable bowel syndrome, schizophrenia, and possibly cough reflex sensitivity. Its impact on CNS effects, particularly in modulating monoaminergic neurotransmission, highlights its potential as a therapeutic agent in psychiatric disorders. Further research is necessary to confirm its efficacy and determine optimal dosages for

Scientific Research Applications of Talnetant Hydrochloride

Potential Treatment for Various Disorders

Talnetant hydrochloride, known as Talnetant (SB-223412), is being explored for the treatment of several disorders. As a selective and orally active NK3 antagonist, it has potential applications in treating urinary incontinence, irritable bowel syndrome, and schizophrenia. Completed phase II trials by November 2004 indicate its progression in clinical research (Evangelista, 2005).

CNS Effects in Schizophrenia Treatment

A study on the CNS effects of talnetant in healthy volunteers compared its effects to haloperidol and placebo. Talnetant demonstrated slightly stimulatory effects, unlike the predominantly CNS-depressant effects of haloperidol. This suggests talnetant's potential in treating schizophrenia, although further research is needed to establish the dose sufficiency and class-specific effects for NK3 antagonists (Liem-Moolenaar et al., 2010).

Effects on Rectal Sensory Function

Research involving talnetant's impact on rectal sensory function and compliance in healthy individuals showed no significant effect at the tested doses. This study contributes to understanding the role of NK3 receptors in visceral hypersensitivity, relevant to conditions like irritable bowel syndrome (Houghton et al., 2007).

Potential Role in Treating Cough

A study assessing the effect of talnetant on cough reflex sensitivity to citric acid in healthy individuals found no significant impact. This suggests that NK3 receptors may not play a substantial role in the human cough reflex or that talnetant's role might be limited to the central nervous system (Khalid et al., 2010).

Modulation of Monoaminergic Neurotransmission in Schizophrenia

Talnetant's ability to modulate monoaminergic neurotransmission in cortical and subcortical brain structures supports its potential utility in treating schizophrenia. Studies indicate that it might ameliorate the symptomatology of schizophrenia due to its influence on dopaminergic and noradrenergic neurotransmission (Dawson et al., 2008).

Safety And Hazards

Talnetant hydrochloride is toxic if swallowed . It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to immediately call a poison center or doctor .

Eigenschaften

IUPAC Name

3-hydroxy-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2.ClH/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18;/h3-16,20,28H,2H2,1H3,(H,27,29);1H/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCSUEHQURQVLD-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talnetant hydrochloride

CAS RN

204519-66-4
Record name Talnetant hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204519664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TALNETANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1ZIJ8F59E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Talnetant hydrochloride
Reactant of Route 2
Reactant of Route 2
Talnetant hydrochloride
Reactant of Route 3
Talnetant hydrochloride
Reactant of Route 4
Talnetant hydrochloride
Reactant of Route 5
Reactant of Route 5
Talnetant hydrochloride
Reactant of Route 6
Reactant of Route 6
Talnetant hydrochloride

Citations

For This Compound
2
Citations
O Ishizuka - Current Medicinal Chemistry-Central Nervous …, 2003 - ingentaconnect.com
… Talnetant hydrochloride, NK-3 receptor antagonist, is in a Phase 2 clinical trial in Europe and the USA for overactive bladder, chronic obstructive pulmonary diseases, irritable bowel …
Number of citations: 0 www.ingentaconnect.com
K Stangel-Wjcikiewicz, M Piwowar - Bio-Algorithms and Med …, 2015 - degruyter.com
The paper presents an overview of the current studies attempting to determine the genetic background of urinary incontinence (UI) problems. The overview referred to the adaptations of …
Number of citations: 8 www.degruyter.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.